4-Bromo-6-chloro-2-methylpyridin-3-amine

Catalog No.
S6590826
CAS No.
1351813-69-8
M.F
C6H6BrClN2
M. Wt
221.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-2-methylpyridin-3-amine

CAS Number

1351813-69-8

Product Name

4-Bromo-6-chloro-2-methylpyridin-3-amine

IUPAC Name

4-bromo-6-chloro-2-methylpyridin-3-amine

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

InChI

InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3

InChI Key

XFRUXXUMLANNIE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=N1)Cl)Br)N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)N

The exact mass of the compound 4-Bromo-6-chloro-2-methyl-pyridin-3-amine is 219.94029 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 1351813-69-8) is a highly functionalized, orthogonally reactive heterocyclic building block central to the synthesis of fused bicyclic systems, particularly 1H-pyrazolo[4,3-b]pyridines. Featuring a primary amine flanked by a methyl group and two distinct halogens (C4-bromine and C6-chlorine), this compound is engineered for sequential, regioselective functionalization. The distinct bond dissociation energies of the C–Br and C–Cl bonds enable predictable cross-coupling, while the adjacent amine and methyl groups provide the exact structural prerequisite for diazotization-driven cyclization. It is primarily procured by medicinal chemistry and agrochemical sectors for developing PDE1 inhibitors and complex heteroaromatic libraries [1].

Substituting this compound with closely related analogs, such as 4-bromo-6-chloropyridin-3-amine (lacking the 2-methyl group) or 4,6-dichloro-2-methylpyridin-3-amine (lacking the 4-bromine), fundamentally disrupts downstream synthesis. The absence of the 2-methyl group completely prevents the intramolecular cyclization required to form the pyrazolo[4,3-b]pyridine core. Conversely, replacing the 4-bromine with a chlorine atom eliminates the orthogonal reactivity of the scaffold, resulting in poor regioselectivity during palladium-catalyzed cross-coupling and leading to complex product mixtures that drastically reduce overall yield and increase purification costs [1].

Essential Methyl Group for Bicyclic Core Formation

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives relies on the diazotization of a primary amine followed by cyclization onto an adjacent alkyl group. When treated with isopentyl nitrite in toluene and acetic acid, 4-bromo-6-chloro-2-methylpyridin-3-amine undergoes efficient cyclization to yield 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine at a highly viable process yield. In contrast, the baseline comparator 4-bromo-6-chloropyridin-3-amine completely fails to form the bicyclic core because it lacks the crucial 2-methyl carbon source required to close the pyrazole ring [1].

Evidence DimensionYield of fused 1H-pyrazolo[4,3-b]pyridine core via diazotization
Target Compound Data>40% isolated yield of the bicyclic core
Comparator Or Baseline0% yield (4-bromo-6-chloropyridin-3-amine)
Quantified DifferenceAbsolute requirement of the 2-methyl group for cyclization
ConditionsIsopentyl nitrite, potassium acetate, acetic acid, toluene, 30°C

Procuring the 2-methylated scaffold is an absolute requirement for accessing pyrazolo[4,3-b]pyridine architectures, making non-methylated analogs non-viable substitutes.

C4-Bromine vs. C6-Chlorine Orthogonality in Cross-Coupling

The presence of both bromine and chlorine on the pyridine ring provides distinct reactive sites based on bond dissociation energies. During initial palladium-catalyzed cross-coupling, the C4-bromine in 4-bromo-6-chloro-2-methylpyridin-3-amine reacts with extreme regioselectivity, leaving the C6-chlorine intact for subsequent, distinct functionalization. If the comparator 4,6-dichloro-2-methylpyridin-3-amine is used, the lack of halogen differentiation leads to a near-statistical mixture of C4-substituted, C6-substituted, and disubstituted products, dropping the yield of the desired mono-functionalized intermediate significantly [1].

Evidence DimensionRegioselectivity of first-pass Pd-catalyzed cross-coupling
Target Compound Data>95% selectivity at the C4 position
Comparator Or Baseline<40% selectivity for mono-functionalization (4,6-dichloro-2-methylpyridin-3-amine)
Quantified Difference>55% improvement in regioselective mono-coupling yield
ConditionsStandard Pd-catalyzed coupling conditions (e.g., 1 eq boronic acid, Pd catalyst)

High regioselectivity drastically reduces the consumption of expensive catalysts and organometallic reagents while simplifying downstream purification.

Halogen Positioning for Target-Specific Functionalization

The exact placement of the bromine at C4 and chlorine at C6 dictates the order of operations in complex syntheses. Upon cyclization to the pyrazolopyridine, the C4-Br becomes the highly reactive C7-Br, allowing immediate functionalization at the 7-position. If the positional isomer 6-bromo-4-chloro-2-methylpyridin-3-amine is procured, the resulting bicyclic core places the reactive bromine at the 5-position. This forces the synthetic sequence to functionalize the 5-position first, which is chemically incompatible with established routes that require late-stage diversification at the 5-position [1].

Evidence DimensionPrimary site of cross-coupling on the resulting bicyclic core
Target Compound DataExclusive initial reaction at the 7-position (derived from C4-Br)
Comparator Or BaselineExclusive initial reaction at the 5-position (derived from C6-Br in the isomer)
Quantified DifferenceComplete reversal of the synthetic functionalization sequence
ConditionsPost-cyclization Pd-catalyzed cross-coupling

Procuring the correct positional isomer is critical; the wrong halogen arrangement will force a complete, often unviable, redesign of the multi-step synthetic route.

Synthesis of PDE1 Inhibitor Libraries

4-Bromo-6-chloro-2-methylpyridin-3-amine is the optimal starting material for developing 1H-pyrazolo[4,3-b]pyridine-based PDE1 inhibitors. Its ability to efficiently cyclize into the bicyclic core, followed by orthogonal derivatization at the C7 (formerly C4-Br) and C5 (formerly C6-Cl) positions, allows medicinal chemists to rapidly generate diverse libraries for neurodegenerative and psychiatric disorder drug discovery [1].

Sequential Cross-Coupling for Complex Heteroaromatics

In industrial settings requiring highly decorated pyridine scaffolds, this compound serves as a precise template. The high regioselectivity afforded by the C4-Br over the C6-Cl ensures that sequential Suzuki, Heck, or Buchwald-Hartwig couplings can be performed with minimal byproduct formation, maximizing atom economy and reducing the need for intermediate chromatographic separations [2].

Agrochemical Active Ingredient Development

The compound's unique substitution pattern is highly valuable in the synthesis of novel crop protection agents. The primary amine provides a handle for amide or urea formation, while the intact C6-chlorine can be leveraged for late-stage nucleophilic aromatic substitution (SNAr) with various alkoxides or amines, fine-tuning the lipophilicity and target binding of the final agrochemical [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.94029 g/mol

Monoisotopic Mass

219.94029 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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